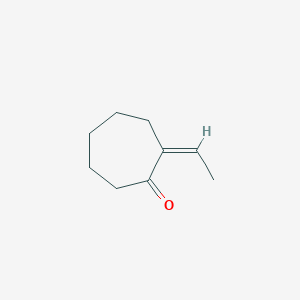
3-(6-Methylpyridazin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(6-Methylpyridazin-3-yl)propanoic acid is an organic compound that belongs to the class of pyridazines It is characterized by a pyridazine ring substituted with a methyl group at the 6th position and a propanoic acid group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methylpyridazin-3-yl)propanoic acid typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Propanoic Acid Group: The propanoic acid group can be introduced through a reaction with a suitable propanoic acid derivative, such as ethyl propanoate, followed by hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(6-Methylpyridazin-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions can be facilitated by reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(6-Methylpyridazin-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(6-Methylpyridazin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(6-Methylpyridazin-3-yl)butanoic acid: Similar structure with a butanoic acid group instead of propanoic acid.
3-(6-Methylpyridazin-3-yl)acetic acid: Contains an acetic acid group instead of propanoic acid.
3-(6-Methylpyridazin-3-yl)benzoic acid: Features a benzoic acid group instead of propanoic acid.
Uniqueness
3-(6-Methylpyridazin-3-yl)propanoic acid is unique due to its specific combination of the pyridazine ring, methyl group, and propanoic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
937667-48-6 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-(6-methylpyridazin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O2/c1-6-2-3-7(10-9-6)4-5-8(11)12/h2-3H,4-5H2,1H3,(H,11,12) |
InChI Key |
UVZOPDJGWMUWMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(C=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(Cyclohexylamino)propyl]diethylamine](/img/structure/B13270066.png)

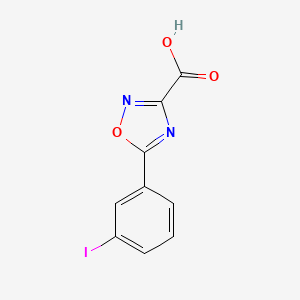
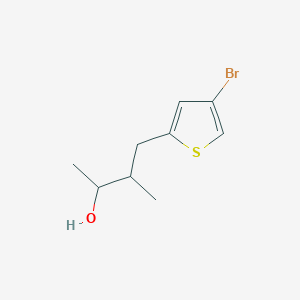
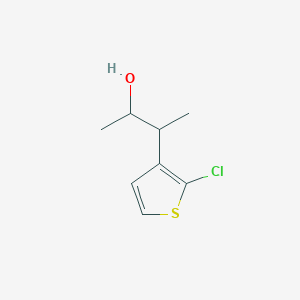
![11-Oxa-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5-trien-8-one](/img/structure/B13270098.png)
![3-[(tert-Butyldimethylsilyl)oxy]-3-(oxan-4-yl)pentanal](/img/structure/B13270099.png)
![3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B13270100.png)
![6-Bromo-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13270107.png)
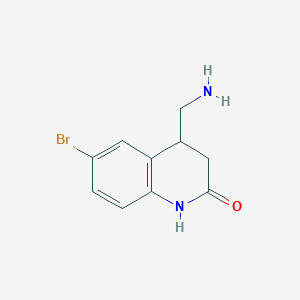

![(1S,3S,5S,6S)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13270124.png)

